N-(2,5-dibromophenyl)ethanethioamide
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Overview
Description
N-(2,5-dibromophenyl)ethanethioamide is an organic compound with the molecular formula C8H7Br2NS. It is known for its applications in various fields of scientific research, including chemistry, biology, and industry. The compound is characterized by the presence of two bromine atoms on the phenyl ring and a thioamide group attached to the ethanoyl moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2,5-dibromophenyl)ethanethioamide can be synthesized through several methods. One common approach involves the reaction of 2,5-dibromoaniline with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dibromophenyl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thioamide group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The bromine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(2,5-dibromophenyl)ethanethioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(2,5-dibromophenyl)ethanethioamide involves its interaction with specific molecular targets and pathways. The compound’s thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the bromine atoms may enhance the compound’s reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dibromophenyl)benzamide: Similar structure but with a benzamide group instead of a thioamide group.
2,5-dibromothioacetanilide: Another compound with a similar core structure but different functional groups
Uniqueness
N-(2,5-dibromophenyl)ethanethioamide is unique due to its specific combination of bromine atoms and thioamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
N-(2,5-dibromophenyl)ethanethioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NS/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGDNRAJLMOMRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=S)NC1=C(C=CC(=C1)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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